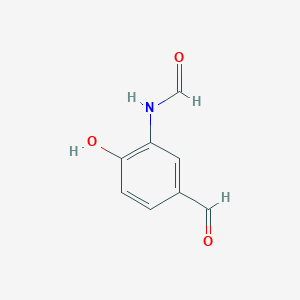

3-(Formylamino)-4-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

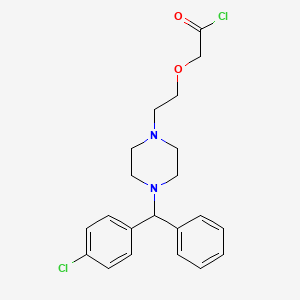

3-(Formylamino)-4-hydroxybenzaldehyde, also known as 3-FAB, is an organic compound belonging to the class of aminobenzaldehydes. It is an important intermediate in the synthesis of various pharmaceuticals and has been used in various lab experiments. 3-FAB has a variety of applications in the field of scientific research and has a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Aerobic Oxidative Synthesis of Formamides

This compound is used in the aerobic oxidative synthesis of formamides from various types of amines and bioderived formyl sources . This process uses molecular oxygen (O2) as an oxidant on g-C3N4 supported Cu catalysts . The catalyst has much higher activity than those based on noble metals .

N-Formylation of Amines

“N-(5-formyl-2-hydroxyphenyl)formamide” is used in the N-formylation of amines . This process has been improved under the irradiation of a domestic microwave oven . The method is compatible with primary, secondary, aromatic, and aliphatic amines .

Mono-Substitution of N-Formamide

The compound is used in the mono-substitution of N-formamide . This process involves the microwave-assisted amination of furfural with formamide .

Pharmaceutical Applications

“3-(Formylamino)-4-hydroxybenzaldehyde” is used in the production of pharmaceutical compounds . It is used in the synthesis of pharmaceutical secondary standards and certified reference materials .

Rheumatoid Arthritis Treatment

The compound is used in the treatment of rheumatoid arthritis (RA) . It acts directly on B cells by inhibiting the production of inflammatory cytokines, thereby suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Solid Phase Formylation of N-Terminus Peptides

“3-(Formylamino)-4-hydroxybenzaldehyde” is used in the solid phase formylation of N-terminus peptides . This process involves the addition of a formylation group to the N-terminus of a peptidyl-resin followed by cleavage to obtain the final formylated peptides .

Propiedades

IUPAC Name |

N-(5-formyl-2-hydroxyphenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVYYZKPTBKNEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-formyl-2-hydroxyphenyl)formamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)